4,4-Difluoropiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

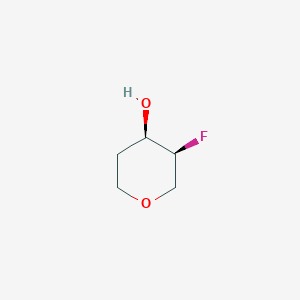

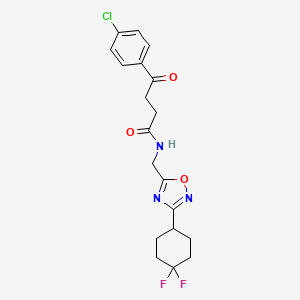

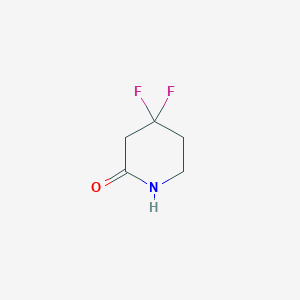

4,4-Difluoropiperidin-2-one is a chemical compound with the molecular formula C5H7F2NO. It has a molecular weight of 135.11 . It is a powder at room temperature .

Synthesis Analysis

There is some evidence that 4,4-Difluoropiperidin-2-one may be a component in the synthesis of more complex molecules. For example, it has been used as a precursor in the creation of 4-(4,4-Difluoropiperidin-1-yl)-2,6-difluoroaniline.Molecular Structure Analysis

The InChI code for 4,4-Difluoropiperidin-2-one is 1S/C5H7F2NO/c6-5(7)1-2-8-4(9)3-5/h1-3H2,(H,8,9) . The InChI Key is DLFWPDROWQRUQC-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4,4-Difluoropiperidin-2-one are not detailed in the search results, piperidine derivatives, which include 4,4-Difluoropiperidin-2-one, are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Scientific Research Applications

Gamma-Secretase Modulation

One significant application of difluoropiperidine derivatives is in the modulation of gamma-secretase, an enzyme complex critical in the development of Alzheimer's disease. A novel series of difluoropiperidine acetic acids were synthesized and demonstrated selective lowering of Abeta42, a peptide implicated in Alzheimer's disease pathology, in a genetically engineered mouse model. This suggests the potential of such compounds in Alzheimer's disease treatment (Stanton et al., 2010).

Synthesis of Fluorinated Piperidines

The synthesis of 3,3-difluoropiperidines and 4-substituted 3,3-difluoropiperidines has attracted considerable interest due to their potential in medicinal chemistry. These compounds are synthesized from delta-chloro-alpha,alpha-difluoroimines or through 1,4-addition of ethyl bromodifluoroacetate, showcasing the versatile methodologies for incorporating fluorine into piperidine scaffolds. These fluorinated piperidines have high potential as building blocks in medicinal chemistry, indicating their importance in drug design and synthesis (Verniest et al., 2008; Surmont et al., 2010).

NMR Probes and Medicinal Chemistry

Fluorinated amino acids, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for sensitive application in 19F NMR, serving as probes in medicinal chemistry. These amino acids exhibit distinct conformational preferences and enhance the detection sensitivity in peptides, illustrating the utility of fluorinated compounds in biophysical studies (Tressler & Zondlo, 2014).

Fluoromethylation and Monofluoromethylation Reactions

Selective difluoromethylation and monofluoromethylation reactions are crucial in introducing fluorine atoms into organic molecules, significantly impacting their physical, chemical, and biological properties. Such reactions are pivotal for synthesizing CF2H- and CH2F-containing pharmaceuticals and agrochemicals, highlighting the role of fluorination in drug development and material science (Hu et al., 2009).

Fluorinated Heterocycles Synthesis

The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the utility of difluorinated compounds in creating complex molecules with significant potential in pharmaceutical and agrochemical industries. Such methodologies allow for efficient and selective synthesis of fluorinated molecules, underpinning the importance of fluorination in enhancing molecular properties for various applications (Wu et al., 2017).

Mechanism of Action

Although the specific mechanism of action for 4,4-Difluoropiperidin-2-one is not provided in the search results, it’s worth noting that piperidine derivatives are often used in the pharmaceutical industry. For instance, Dipeptidyl peptidase-4 (DPP-4) inhibitors, which include piperidine derivatives, block the enzyme DPP-4, leading to an increase in incretin levels, which inhibit glucagon release, increase insulin secretion, decrease gastric emptying, and decrease blood glucose levels .

Safety and Hazards

properties

IUPAC Name |

4,4-difluoropiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)1-2-8-4(9)3-5/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFWPDROWQRUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropiperidin-2-one | |

CAS RN |

1255666-74-0 |

Source

|

| Record name | 4,4-difluoropiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

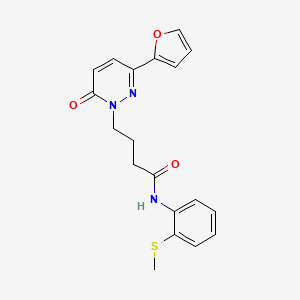

![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)

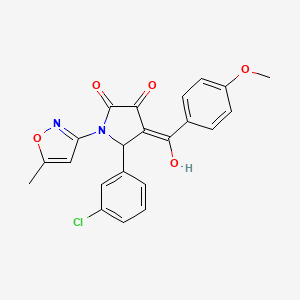

![7-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2860740.png)

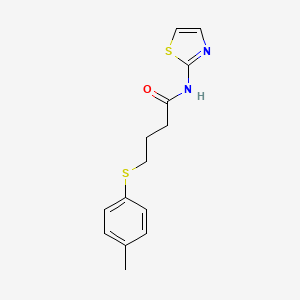

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)